

Chemical and physical properties of Pyrimethanil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrimethanil*

Cat. No.: *B132214*

[Get Quote](#)

Pyrimethanil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens, most notably *Botrytis cinerea* (gray mold) on fruits, vegetables, and ornamental crops.^[1] Its primary mode of action involves the inhibition of methionine biosynthesis in fungi, thereby disrupting essential protein formation and cell division.^{[2][3]} This technical guide provides an in-depth overview of the chemical and physical properties of **Pyrimethanil**, detailed experimental protocols for their determination, and a summary of its fungicidal action.

Chemical and Physical Properties

Pyrimethanil is an off-white to light beige crystalline powder.^[4] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of Pyrimethanil

Property	Value	Reference
IUPAC Name	N-(4,6-dimethylpyrimidin-2-yl)aniline	[4]
CAS Number	53112-28-0	[2][5]
Molecular Formula	C ₁₂ H ₁₃ N ₃	[1][2]
Molecular Weight	199.25 g/mol	[1][6]
Canonical SMILES	Cc1cc(nc(n1)Nc2cccc2)C	[2]
InChI Key	ZLIBICFPKPWGIZ-UHFFFAOYSA-N	[2]

Table 2: Physicochemical Properties of Pyrimethanil

Property	Value	Conditions	Reference
Melting Point	96.3 °C	[1][2][6][7]	
Boiling Point	362.8 ± 45.0 °C	at 760 mmHg	[6]
Density	1.15 g/cm ³	at 20 °C	[2][6][7]
Vapor Pressure	2.2 × 10 ⁻³ Pa (1.65 × 10 ⁻⁵ mmHg)	at 25 °C	[1][5][6]
Water Solubility	0.121 g/L	at 25 °C, pH 6.1	[1][5]
0.160 g/L	at 20 °C, pH 4.2	[5]	
0.099 g/L	at 20 °C, pH 9.9	[5]	
LogP (Octanol-Water Partition Coefficient)	2.84	at 25 °C	[1][5][6]
pKa (conjugate acid)	3.52	[1][6]	
Henry's Law Constant	2.5 × 10 ⁻⁶ atm·m ³ /mol	Estimated	[6]

Table 3: Solubility of Pyrimethanil in Organic Solvents

Solvent	Solubility (g/L)	Temperature (°C)	Reference
Acetone	389	20	[1]
Ethyl Acetate	617	20	[1]
Methanol	176	20	[1]
Methylene Chloride	1000	20	[1]
n-Hexane	23.7	20	[1]
Toluene	412	20	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and analytical quantification of **Pyrimethanil** are outlined below.

Determination of Water Solubility (Column Elution Method)

This method is suitable for substances with low water solubility.

- Preparation of the Column: A microcolumn is packed with a solid support material (e.g., glass beads or a carrier material).
- Loading of the Test Substance: The solid support is coated with an excess of **Pyrimethanil**. This can be achieved by dissolving the substance in a volatile solvent, applying it to the support, and evaporating the solvent.
- Column Saturation: The loaded column is connected to a reservoir of water, and water is passed through the column at a low, constant flow rate.
- Eluate Collection: The eluate is collected in fractions.
- Analysis: The concentration of **Pyrimethanil** in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Determination of Solubility: The water solubility is determined from the plateau of the concentration curve, where the concentration of **Pyrimethanil** in the eluate becomes constant.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake Flask Method)

- Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- Dissolution of **Pyrimethanil**: A known amount of **Pyrimethanil** is dissolved in either the water-saturated octanol or the octanol-saturated water.
- Partitioning: A measured volume of the **Pyrimethanil** solution is placed in a flask with a measured volume of the other phase. The flask is securely sealed and shaken until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
- Concentration Measurement: The concentration of **Pyrimethanil** in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of **Pyrimethanil** in the octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of P.^[8]

Determination of pKa (Potentiometric Titration)

- Preparation of the Sample Solution: A precise amount of **Pyrimethanil** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).^[9]
- Calibration: The pH meter is calibrated using standard buffers.^[9]
- Titration: The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of

the solution is recorded after each addition of the titrant.[9]

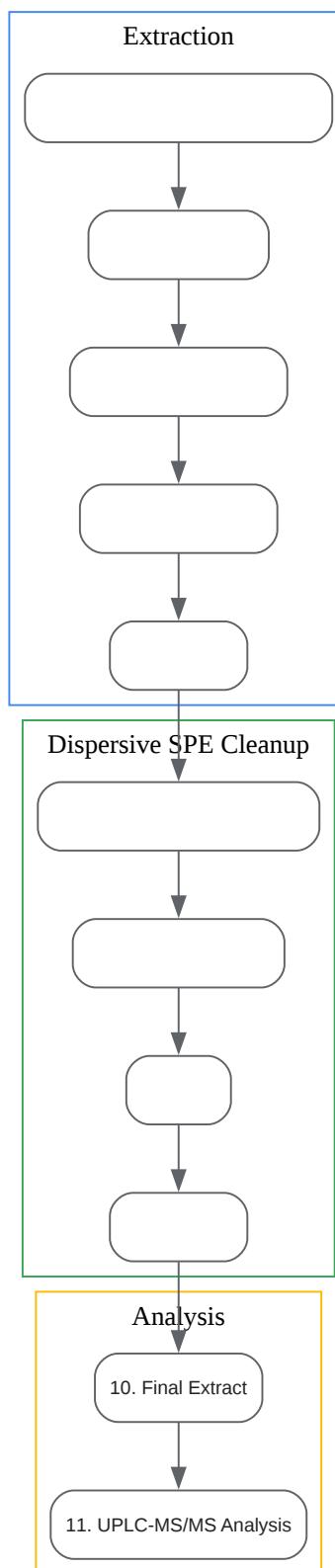
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.[9]

Analytical Method for Pyrimethanil Residue Analysis (QuEChERS and UPLC-MS/MS)

This protocol describes a common method for the extraction and quantification of **Pyrimethanil** residues in fruit and vegetable matrices.[5][6]

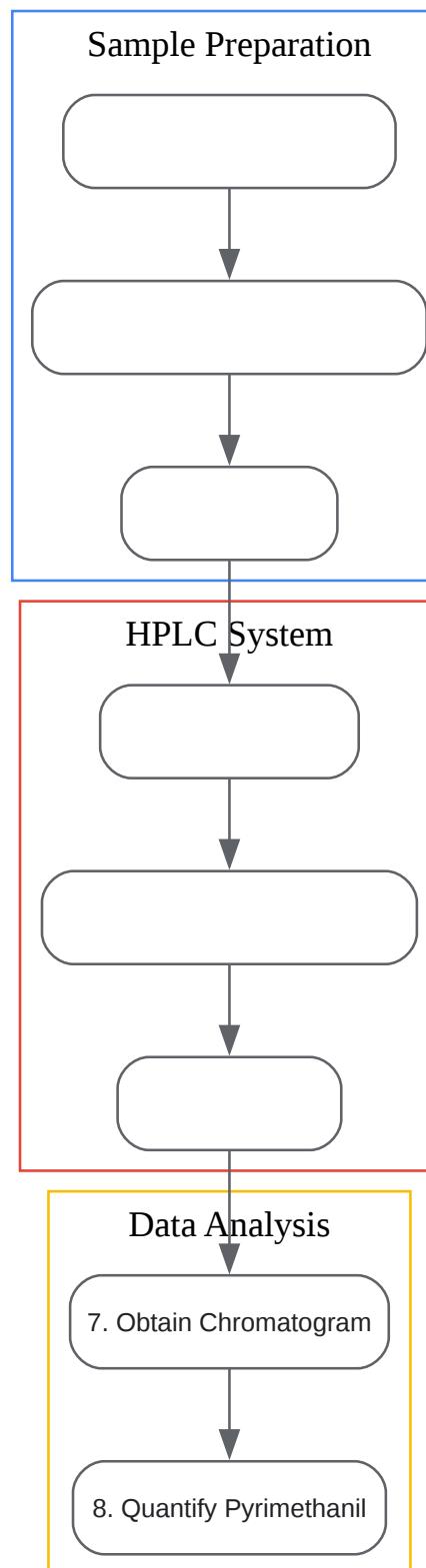
- Sample Homogenization: A representative sample (e.g., 10-15 g) of the fruit or vegetable is homogenized.
- Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. Extraction and partitioning are promoted by the addition of salts, typically anhydrous magnesium sulfate and sodium chloride.[10][11]
- Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and anhydrous magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.[10]
- Analysis by UPLC-MS/MS: The final cleaned-up extract is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This allows for highly selective and sensitive quantification of **Pyrimethanil**.[5]

Mode of Action


Pyrimethanil's fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid methionine in susceptible fungi.[2][3][12][13] While the precise molecular target is still under investigation, evidence suggests that it may interfere with the function of

enzymes in the methionine biosynthesis pathway, such as cystathionine γ -synthase (CGS) and cystathionine β -lyase (CBL).^{[1][2][14]} The disruption of methionine synthesis leads to a deficiency in this crucial amino acid, which is vital for protein synthesis and cell division, ultimately inhibiting fungal growth and proliferation.^[2]

Visualizations


Signaling Pathways and Experimental Workflows

Caption: Proposed inhibition of the methionine biosynthesis pathway by **Pyrimethanil**.

[Click to download full resolution via product page](#)

Caption: QuEChERS experimental workflow for **Pyrimethanil** residue analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for HPLC-UV analysis of **Pyrimethanil**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. Determination of pyrimethanil and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. QuEChERS: Home [quechers.eu]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. Methods for determining the vapour pressure of active ingredients used in crop protection. IV. An improved thermogravimetric determination based on evaporation rate [agris.fao.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Chemical and physical properties of Pyrimethanil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132214#chemical-and-physical-properties-of-pyrimethanil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com